molecular formula C10H19O5P B14127177 Diethyl(methacryloyloxyethyl)phosphonate

Diethyl(methacryloyloxyethyl)phosphonate

Katalognummer: B14127177
Molekulargewicht: 250.23 g/mol
InChI-Schlüssel: ZQBWPISHKSLENR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mapc2 et: . This compound is notable for its applications in various fields, including polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mapc2 et typically involves the reaction of methacrylic acid with diethyl phosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) to ensure optimal reaction rates.

    Solvent: Common solvents like or are used to dissolve the reactants and facilitate the reaction.

    Catalyst: Acidic catalysts like or basic catalysts like can be employed to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of Mapc2 et can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of methacrylic acid and diethyl phosphonate into the reactor.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Post-reaction purification steps such as or to obtain high-purity Mapc2 et.

Analyse Chemischer Reaktionen

Types of Reactions: Mapc2 et undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form with unique properties.

    Substitution Reactions: The phosphonate group can participate in substitution reactions with nucleophiles.

    Hydrolysis: The ester bonds in Mapc2 et can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Polymerization: Initiators like or are used under thermal or photochemical conditions.

    Substitution: Nucleophiles such as or can react with the phosphonate group in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., ) or basic conditions (e.g., ) can facilitate the hydrolysis of ester bonds.

Major Products:

    Polymers: Depending on the polymerization conditions, various polymers with different properties can be obtained.

    Substituted Products: Substitution reactions yield products with modified phosphonate groups.

    Hydrolyzed Products: Hydrolysis results in the formation of and .

Wissenschaftliche Forschungsanwendungen

Mapc2 et has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Mapc2 et involves its ability to undergo polymerization and form cross-linked networks. The phosphonate group plays a crucial role in enhancing the adhesion and stability of the resulting polymers. The molecular targets and pathways involved include:

    Polymerization Pathways: Initiation, propagation, and termination steps in the polymerization process.

    Cross-Linking: Formation of cross-linked networks that enhance the mechanical properties of the polymers.

Vergleich Mit ähnlichen Verbindungen

Mapc2 et can be compared with other similar compounds such as:

    Methacryloyloxyethyl phosphate (MEP): Similar in structure but with a phosphate group instead of a phosphonate group.

    Methacryloyloxyethyl methyl phosphate (MEMP): Contains a methyl group in the phosphate moiety.

    Methacryloyloxyethyl dimethyl phosphate (MEDP): Contains two methyl groups in the phosphate moiety.

Uniqueness: Mapc2 et is unique due to its diethyl phosphonate group , which imparts specific properties such as enhanced hydrolytic stability and adhesion compared to other similar compounds .

Eigenschaften

Molekularformel

C10H19O5P

Molekulargewicht

250.23 g/mol

IUPAC-Name

2-diethoxyphosphorylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3

InChI-Schlüssel

ZQBWPISHKSLENR-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CCOC(=O)C(=C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.